Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate
Description
Properties
IUPAC Name |
ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11/h6-9,13H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXZUXPFYCNRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323176-93-8 | |
| Record name | Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0323176938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL .ALPHA.-(P-METHOXYPHENYL)-.BETA.-(DIMETHYLAMINO)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20A3002JTT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Platinum-Catalyzed Hydrogenation of α,β-Unsaturated Esters
The reduction of ethyl α-(p-methoxyphenyl)-β-(dimethylamino)acrylate to the saturated propionate derivative is efficiently achieved using platinum-on-carbon (Pt/C) catalysts under hydrogen gas pressure. A representative procedure involves dissolving 19.8 g (0.0795 mol) of the acrylate ester in 740 mL ethanol, followed by the addition of 30.6 g of Pt/C (4.83% Pt, 59.70% water). After purging with nitrogen and hydrogen, the reaction mixture is pressurized to 600 psi H₂ and stirred for 23 hours. Workup includes filtration through Celite®, solvent removal, and sequential acid-base extraction to isolate the product in 74% yield.
Key Variables:
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Catalyst Loading: Higher catalyst-to-substrate ratios (e.g., 1.5:1 w/w) improve reaction rates but may complicate purification.
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Hydrogen Pressure: Elevated pressures (200–600 psi) enhance conversion but require specialized equipment.
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Solvent Choice: Ethanol is preferred due to its polarity and miscibility with aqueous phases during extraction.
Scalability and Yield Optimization
Scaling this method to 4.645 g of starting material in 225 mL ethanol with 7.46 g Pt/C (4.83% Pt) under 200 psi H₂ for 72 hours yielded 82% product. Prolonged reaction times at lower pressures (3 days vs. 23 hours) compensated for reduced hydrogen availability, demonstrating the trade-off between pressure and duration.
Sodium Borohydride-Mediated Reduction
Direct Reduction in Ethanol
An alternative approach employs sodium borohydride (NaBH₄) in ethanol under nitrogen. In one protocol, 0.455 g (0.0120 mol) NaBH₄ is mixed with 10 mL ethanol, followed by the addition of 1 g (0.0040 mol) ethyl α-(p-methoxyphenyl)-β-(dimethylamino)acrylate. After 24 hours at room temperature, quenching with water and dichloromethane extraction yields 21% of the propionate ester.
Limitations:
Acidic Workup and Purification
Post-reaction workup involves suspending the crude product in 2N HCl, washing with dichloromethane, and basifying the aqueous phase to pH 11 with Na₂CO₃/K₂CO₃. Extraction with dichloromethane and drying over Na₂SO₄ yields a pale yellow oil, though scalability remains challenging due to moderate yields.
Comparative Analysis of Preparation Methods
Catalytic hydrogenation outperforms borohydride reduction in yield and scalability, albeit with higher infrastructure costs. The choice of method depends on access to pressurized systems and tolerance for longer reaction times.
Optimization Strategies for Industrial Applications
Catalyst Modifications
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Water Content in Pt/C: The patent-specified catalyst contains 59.70% water, which may stabilize colloidal platinum particles and prevent aggregation during hydrogenation.
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Alternative Catalysts: Palladium-on-carbon (Pd/C) and Raney nickel remain unexplored for this substrate but could offer cost advantages.
Solvent Effects
Ethanol’s protic nature facilitates hydrogen activation on the platinum surface. Testing aprotic solvents (e.g., THF, ethyl acetate) could reveal trade-offs between reaction rate and byproduct formation.
Pressure and Temperature Gradients
Systematic studies varying H₂ pressure (50–1000 psi) and temperature (25–50°C) are needed to identify optimal conditions for minimizing reaction time without compromising yield.
Challenges in Large-Scale Synthesis
Byproduct Management
The formation of ethyl α-(p-methoxyphenyl)-β-(dimethylamino)propionate’s regioisomers during hydrogenation necessitates rigorous chromatographic purification, which is impractical industrially. Developing selective catalysts or asymmetric hydrogenation protocols could address this issue.
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Pharmaceutical Impurity Analysis
Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is primarily studied as an impurity in Venlafaxine formulations. Its presence must be quantified and controlled to ensure the safety and efficacy of the pharmaceutical product. Regulatory guidelines often require detailed profiling of impurities in drug substances.
Case Study: Impurity Profiling in Venlafaxine
A study conducted by researchers analyzed the impurity profile of Venlafaxine using high-performance liquid chromatography (HPLC). This compound was identified as a significant impurity, necessitating its quantification during quality control processes .
Synthetic Pathway Research
The compound serves as an intermediate in the synthesis of Venlafaxine. Understanding its synthesis can provide insights into more efficient manufacturing processes for antidepressants.
Case Study: Synthesis Optimization
Research focused on optimizing the synthetic route for producing Venlafaxine revealed that minimizing the formation of this compound could enhance overall yield and purity of the final product .
Pharmacological Studies
Although primarily recognized as an impurity, studies have explored the pharmacological properties of related compounds, suggesting potential therapeutic effects similar to those of Venlafaxine.
Research Insights
Investigations into structurally related compounds have indicated that modifications to the dimethylamino group can influence pharmacological activity, presenting opportunities for developing novel antidepressants with improved efficacy and reduced side effects .
Chemical Safety and Toxicology
As with any chemical compound used in pharmaceuticals, understanding the safety profile of this compound is crucial. Toxicological studies assess its effects on human health and environmental safety.
Toxicological Assessment
Toxicological evaluations have shown that while this compound has low acute toxicity, long-term exposure studies are necessary to fully understand its safety profile .
Mechanism of Action
The mechanism of action of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which result in the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, leading to a range of biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, we compare it with four structurally or functionally related compounds (Table 1).
Table 1: Key Properties of this compound and Analogs
Structural and Functional Group Analysis
Aromatic vs. Aliphatic Substituents
- The p-methoxyphenyl group in the target compound enhances lipophilicity compared to aliphatic analogs like ethyl 3-(dimethylamino)propionate.
- In contrast, ethyl 4-(dimethylamino)benzoate (a benzoate ester) exhibits higher reactivity in polymerization reactions due to resonance stabilization of the aromatic amine, making it superior to methacrylate-based co-initiators in dental resins .
Amino Group Positioning
- The beta-positioned dimethylamino group in the target compound contrasts with ethyl 4-(dimethylamino)benzoate, where the amine is para to the ester on a benzene ring.
Reactivity and Stability
- Hydrolysis Sensitivity: The ester group in the target compound renders it susceptible to hydrolysis under acidic or alkaline conditions, a trait shared with ethyl 3-(dimethylamino)propionate. However, the electron-donating methoxy group in the former may slightly stabilize the ester against hydrolysis compared to non-aromatic analogs .
- Polymerization Activity: Ethyl 4-(dimethylamino)benzoate demonstrates superior performance as a co-initiator in resin cements, achieving higher degrees of conversion (72–78%) compared to methacrylate-based amines. This highlights the critical role of aromatic amines in photoinitiation systems .
Pharmacological and Industrial Relevance
- Pharmaceutical Impurities : As Venlafaxine EP Impurity B, the target compound’s structural similarity to venlafaxine necessitates stringent monitoring. Its presence in drug formulations could alter bioavailability or safety, unlike simpler esters (e.g., ethyl 3-phenylpropionate) used in fragrances or agrochemicals .
- Agrochemical Derivatives : Halogenated analogs like ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exhibit enhanced bioactivity due to electronegative substituents, a feature absent in the target compound but relevant for structure-activity relationship studies .
Biological Activity
Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, often referred to as a derivative of dimethylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's synthesis, biological activities, and relevant case studies.
The synthesis of this compound typically involves the reaction of p-methoxybenzaldehyde with dimethylaminopropionic acid derivatives. The process can be optimized using various catalysts, including sodium hydroxide, which facilitates the reaction under mild conditions. The final product can be purified through recrystallization techniques, yielding a high purity compound suitable for biological testing.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial in DNA synthesis and repair. Inhibitors of DHFR are known to exhibit anticancer properties by disrupting folate metabolism, leading to cell death. Compounds similar to this compound have shown promising results in inhibiting DHFR activity, thus impacting cancer cell proliferation .
- Kinase Inhibition : Several studies have indicated that derivatives containing dimethylamine groups can inhibit specific kinases involved in cancer signaling pathways. For instance, the inhibition of tyrosine kinases can prevent the activation of oncogenic signaling cascades .
- Antioxidant Activity : this compound has also demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor effects of various dimethylamine derivatives, including this compound. The results indicated a significant reduction in tumor growth in animal models treated with the compound, suggesting its potential as an anticancer agent .
- Skin Delivery Studies : Research comparing skin delivery mechanisms for various compounds found that derivatives like this compound could enhance transdermal absorption due to their chemical structure, making them suitable for topical formulations aimed at treating skin conditions .
- Pharmacological Profiles : A comprehensive review highlighted the pharmacological properties of dimethylamine-containing drugs, including their therapeutic applications in treating neurological disorders and their role in enhancing drug solubility and bioavailability .
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate with high purity?
Answer:
The compound can be synthesized via condensation reactions involving p-methoxyphenyl precursors and dimethylamino-propionate derivatives. Key steps include:
- Catalytic esterification : React p-methoxybenzaldehyde with dimethylamino-propionic acid derivatives in the presence of ethyl alcohol and acid catalysts (e.g., sulfuric acid) under reflux conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ether/petroleum ether mixtures to isolate the product .
- Quality control : Confirm purity via thin-layer chromatography (TLC) and HPLC (C18 column, UV detection at 254 nm) .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
A multi-technique approach is critical:
- IR spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- NMR :
- Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~265) and fragmentation patterns .
Advanced: How should researchers design experiments to investigate its mechanism in apoptosis or tumor suppression?
Answer:
- In vitro models : Use cancer cell lines (e.g., MCF-7, A549) with Annexin V-FITC/PI staining to quantify apoptosis . Include controls for caspase activation (e.g., caspase-3/7 inhibitors).
- Pathway analysis : Perform Western blotting for apoptosis markers (Bcl-2, Bax) and kinase activity assays (e.g., JNK/p38 MAPK) to identify signaling pathways .
- Dose-response studies : Optimize concentrations (0.1–100 µM) using MTT assays, ensuring IC₅₀ calculations align with apoptosis data .
Advanced: How can conflicting bioactivity data across studies be resolved methodologically?
Answer:
Discrepancies often arise from experimental variables. Mitigate them by:
- Standardizing assay conditions : Use identical cell lines (e.g., ATCC-validated MCF-7), serum concentrations, and exposure times .
- Orthogonal validation : Cross-verify apoptosis data with flow cytometry (Annexin V) and DNA fragmentation assays (TUNEL) .
- Batch consistency : Characterize compound purity (≥95% via HPLC) and stability (store at -20°C in anhydrous DMSO) to exclude degradation artifacts .
Basic: What are the optimal storage conditions to maintain compound stability?
Answer:
- Short-term : Store in airtight, light-protected vials at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
- Long-term : Lyophilize the compound and store under inert gas (argon) at -80°C. Monitor degradation via quarterly HPLC analysis .
Advanced: What strategies are effective for modifying the compound’s structure to enhance bioactivity?
Answer:
- Structure-activity relationship (SAR) studies :
- Synthetic routes : Use Mitsunobu reactions or Pd-catalyzed cross-coupling for regioselective substitutions .
- In silico modeling : Perform molecular docking (AutoDock Vina) to predict interactions with apoptosis-related targets (e.g., Bcl-xL) .
Advanced: How should researchers address solubility challenges in biological assays?
Answer:
- Solvent selection : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Surfactant-assisted delivery : Incorporate pluronic F-68 (0.01% w/v) in cell culture media to prevent aggregation .
- Physicochemical profiling : Determine logP (e.g., ~2.5 via shake-flask method) and pKa (e.g., dimethylamino group ~9.5) to guide formulation .
Basic: What analytical controls are essential for validating its presence in complex mixtures?
Answer:
- Chromatographic controls :
- Blanks and spikes : Include matrix-matched blanks and spiked samples to rule out interference .
Advanced: What in vivo models are suitable for studying its pharmacokinetics and toxicity?
Answer:
- Rodent models : Administer intravenously (1–10 mg/kg) to assess plasma half-life (t₁/₂) via serial blood sampling and LC-MS quantification .
- Toxicity screening : Conduct acute toxicity studies (OECD 423) with histopathology (liver, kidney) and hematological profiling .
- Metabolic stability : Use liver microsomes (human/rat) to identify major metabolites (e.g., demethylation products) .
Advanced: How can researchers differentiate its activity from structurally similar analogs?
Answer:
- Comparative SAR : Test analogs (e.g., Ethyl beta-(dimethylamino)propionate) in parallel apoptosis assays to isolate the role of the p-methoxyphenyl group .
- Crystallography : Resolve X-ray structures to compare binding modes with targets like tubulin or DNA .
- Computational tools : Use QSAR models to correlate substituent electronic effects (Hammett σ values) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
